molecular formula C20H19N5O3 B2645684 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1324523-87-6

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2645684
CAS No.: 1324523-87-6
M. Wt: 377.404
InChI Key: CXWLDGMQGBRNFC-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step, followed by continuous flow processes for subsequent functional group modifications. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the triazole ring can produce a dihydrotriazole compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Medicine

In medicine, derivatives of this compound are being studied for their anti-inflammatory, analgesic, and anticancer properties. The presence of the triazole ring is known to enhance the bioavailability and metabolic stability of these derivatives.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It also finds applications in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The methoxy and pyrrolidinone groups contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which imparts unique chemical and biological properties. The combination of the methoxyphenyl and pyrrolidinone groups further enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-18-12-14(9-10-17(18)24-11-5-8-19(24)26)22-20(27)16-13-21-25(23-16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWLDGMQGBRNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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